molecular formula C12H8F3NO4 B8007469 2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate

2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate

Cat. No.: B8007469
M. Wt: 287.19 g/mol
InChI Key: VWCQADUCJYEHBA-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. The compound consists of a pyrrolidinone ring attached to a benzoate group with a trifluoromethyl substituent, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate typically involves the reaction of 3-(trifluoromethyl)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and minimize side reactions .

Major Products Formed

The major products formed from reactions involving this compound include substituted benzoates and the corresponding N-hydroxysuccinimide derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate involves the formation of reactive intermediates that can modify other molecules. The NHS ester group is highly reactive towards nucleophiles, allowing it to form covalent bonds with amines and other nucleophilic groups. This reactivity is exploited in various applications, such as the conjugation of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-(trifluoromethyl)benzoate is unique due to its trifluoromethyl group, which imparts high stability and reactivity. This makes it particularly valuable in applications requiring robust and efficient coupling reactions. Its ability to form stable covalent bonds with nucleophiles sets it apart from other similar compounds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO4/c13-12(14,15)8-3-1-2-7(6-8)11(19)20-16-9(17)4-5-10(16)18/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCQADUCJYEHBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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